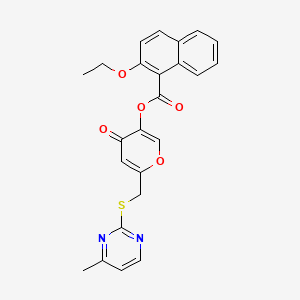

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate

Description

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxynaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S/c1-3-29-20-9-8-16-6-4-5-7-18(16)22(20)23(28)31-21-13-30-17(12-19(21)27)14-32-24-25-11-10-15(2)26-24/h4-13H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWABWVYHMUDBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a complex organic molecule known for its diverse biological activities. Its structural features, including a pyrimidine ring, a pyranone moiety, and an ethoxy-naphthoate group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 382.5 g/mol. The presence of various functional groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₄S |

| Molecular Weight | 382.5 g/mol |

| Structural Features | Pyrimidine ring, Pyranone moiety, Ethoxy-naphthoate group |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The thioether linkage and the pyrimidine moiety are crucial for binding to active sites on enzymes or receptors, potentially modulating their activity. For instance, similar compounds have been shown to act as inhibitors or modulators of various enzymes involved in metabolic pathways.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity . Research has shown that compounds with similar structural motifs often demonstrate effectiveness against a range of pathogens, including bacteria and fungi.

Anticancer Potential

The compound's unique structure suggests potential anticancer properties . Studies have reported that related pyranones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .

Cardiovascular Effects

Research into related compounds has identified them as functional antagonists of the apelin (APJ) receptor, which plays a critical role in cardiovascular homeostasis. For example, ML221, a compound structurally similar to the one , has shown promising results in modulating cardiovascular functions and energy metabolism.

Case Studies

-

Antimicrobial Activity Study

- A study tested the antimicrobial efficacy of several derivatives against common bacterial strains. The results indicated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

- Results : Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL.

-

Anticancer Activity Assessment

- In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated dose-dependent cytotoxicity.

- Results : IC50 values were reported at approximately 25 µM.

-

Cardiovascular Impact Analysis

- In vivo studies evaluated the effects of similar compounds on blood pressure regulation in animal models. Results suggested a significant reduction in systolic blood pressure.

- Findings : The compound's action was linked to apelin receptor modulation.

Comparison with Similar Compounds

Pyran-Based Esters with Aromatic Substituents

Compound: 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate ()

- Core : Pyran ring (3-oxo-3,6-dihydro-2H-pyran).

- Substituents: Benzoate ester at position 4; 4-methoxyphenoxy and methyl groups.

- Comparison: The pyran core is structurally analogous but lacks the pyrimidine-thioether moiety. The benzoate ester (vs. The methoxyphenoxy group introduces hydrogen-bonding capacity, differing from the ethoxy-naphthoate’s bulkier aromatic system .

Pyrimidine-Thioether Derivatives

Compound : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Core : Pyrimidine ring.

- Substituents : Thietane-3-yloxy group at position 4; thioacetate ester at position 2.

- Comparison :

- Shares a pyrimidine-thioether motif but lacks the pyran-naphthoate system.

- The thietane group introduces a strained three-membered ring, which may enhance reactivity compared to the target compound’s stable pyran core .

- The ethyl ester group at the thioacetate position suggests higher metabolic lability than the naphthoate ester .

Compound : 5-Naphthalen-1-yl-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one ()

- Core : Pyrido[2,3-d]pyrimidin-4-one (fused bicyclic system).

- Substituents : Naphthalene at position 5; thioxo group.

- The thioxo group may act as a hydrogen-bond acceptor, similar to the pyran’s 4-oxo group, but with different tautomeric behavior .

Nucleoside Analogues with Thioether Linkages

Compound : 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)... ()

- Core : Modified nucleoside with pyrimidine-thioether and terpene-derived substituents.

- The thioether linkage is embedded in a sugar-phosphate backbone, contrasting with the pyran-thioether’s simpler architecture .

Functional Group Impact on Properties

- Thioether vs.

- Naphthoate vs. Benzoate : The naphthoate’s extended aromatic system in the target compound may enhance membrane permeability but reduce aqueous solubility compared to benzoate derivatives .

- Pyrimidine vs. Pyran : Pyrimidine’s nitrogen atoms offer hydrogen-bonding sites absent in the pyran core, influencing target selectivity .

Q & A

Q. What are the recommended synthetic routes for 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate?

Answer: The synthesis of structurally similar naphthoate-pyrimidine hybrids typically involves multi-step protocols. Key steps include:

- Cyclization : Reacting hydroxyl-naphthonitrile derivatives with ethyl chloroacetate under basic conditions (e.g., K₂CO₃) to form ester intermediates (e.g., ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate) .

- Thioether Formation : Introducing the pyrimidinyl-thio group via nucleophilic substitution, using reagents like 4-methylpyrimidine-2-thiol.

- Esterification : Coupling the naphthoate moiety with the pyranone core using DCC/DMAP or other coupling agents.

Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization ensure purity. Validate intermediates via TLC and final product via NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- Spectral Analysis :

- Pyran-4-one: δ 5.8–6.2 ppm (C=CH), δ 170–180 ppm (C=O) in ¹³C.

- Naphthoate: Aromatic protons at δ 7.0–8.5 ppm .

- X-ray Crystallography : For absolute configuration determination (if crystalline) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Answer:

- Catalyst Screening : Test bases (e.g., DBU, KOtBu) for thioether formation efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups.

- Temperature Control : Moderate heating (50–70°C) balances reaction rate and side-product formation.

- Real-Time Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track intermediate formation and adjust stoichiometry .

Example : In naphthofuro-pyrimidine synthesis, yields improved from 60% to 85% by replacing EtOH with DMF and increasing reaction time to 24 hours .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Purity Checks : Re-purify via column chromatography to remove unreacted starting materials or byproducts.

- Deuterated Solvent Effects : Confirm solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) are not masking signals.

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) can resolve rotational isomers or tautomers.

- Cross-Validation : Compare with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What experimental designs are suitable for studying environmental degradation pathways?

Answer:

- Hydrolysis Studies : Expose the compound to buffers (pH 4–10) at 37°C and analyze degradation products via LC-MS.

- Photolysis : Use UV light (λ = 254–365 nm) to simulate sunlight-induced breakdown.

- Microbial Degradation : Incubate with soil/sediment microcosms and track metabolites via GC-MS.

Statistical Design : Use split-split plot designs to account for variables like pH, temperature, and microbial activity .

Q. How can computational methods predict the compound’s biological or environmental interactions?

Answer:

- Molecular Docking : Simulate binding affinity to target enzymes (e.g., cytochrome P450) using AutoDock Vina.

- QSAR Modeling : Correlate substituent electronegativity or lipophilicity (logP) with bioactivity or toxicity.

- Environmental Fate Modeling : Use EPI Suite to estimate biodegradation half-life (t₁/₂) and bioaccumulation potential (BCF) .

Contradictions and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.